2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
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Overview
Description
2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a methylsulfonyl group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Benzamide Core Formation: The benzamide core is usually prepared by reacting aniline derivatives with acyl chlorides or carboxylic acids in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation reactions, typically using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfonyl group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the benzamide core can yield amines.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to the presence of the thiazole ring, which is known for its bioactivity.
Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials, such as polymers and coatings.
Biological Research: It can be used as a probe in biochemical studies to investigate the interactions of thiazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to the active site of enzymes or receptors, while the benzamide core might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-(2-methyl-1,3-thiazol-4-yl)benzamide: Lacks the methylsulfonyl group, which could affect its solubility and bioactivity.
5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide: Similar structure but without the additional methyl group on the benzene ring, potentially altering its chemical reactivity and biological activity.
Uniqueness
The presence of both the methylsulfonyl group and the thiazole ring in 2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide makes it unique. These functional groups can significantly influence the compound’s chemical properties, such as solubility, reactivity, and biological activity, making it a versatile candidate for various applications.
Properties
IUPAC Name |
2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-12-4-9-16(26(3,23)24)10-17(12)19(22)21-15-7-5-14(6-8-15)18-11-25-13(2)20-18/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVRWGAJZZJZGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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